molecular formula C48H45N3 B14274208 N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexakis(4-methylphenyl)benzene-1,3,5-triamine CAS No. 134257-64-0

N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexakis(4-methylphenyl)benzene-1,3,5-triamine

Katalognummer: B14274208
CAS-Nummer: 134257-64-0
Molekulargewicht: 663.9 g/mol
InChI-Schlüssel: VDBJKNJIARMSOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexakis(4-methylphenyl)benzene-1,3,5-triamine is a complex organic compound with the molecular formula C48H45N3 This compound is characterized by the presence of six 4-methylphenyl groups attached to a benzene-1,3,5-triamine core

Vorbereitungsmethoden

The synthesis of N1,N~1~,N~3~,N~3~,N~5~,N~5~-Hexakis(4-methylphenyl)benzene-1,3,5-triamine typically involves the reaction of benzene-1,3,5-triamine with 4-methylphenyl derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where benzene-1,3,5-triamine is reacted with 4-methylphenyl halides in the presence of a palladium catalyst and a suitable base . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions.

Analyse Chemischer Reaktionen

N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexakis(4-methylphenyl)benzene-1,3,5-triamine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexakis(4-methylphenyl)benzene-1,3,5-triamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a potential candidate for studying molecular interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of N1,N~1~,N~3~,N~3~,N~5~,N~5~-Hexakis(4-methylphenyl)benzene-1,3,5-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with signaling pathways related to cell growth and apoptosis .

Vergleich Mit ähnlichen Verbindungen

N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexakis(4-methylphenyl)benzene-1,3,5-triamine can be compared with other similar compounds, such as:

This compound stands out due to its specific substitution pattern and the presence of methyl groups, which can influence its behavior in various chemical and biological contexts.

Eigenschaften

CAS-Nummer

134257-64-0

Molekularformel

C48H45N3

Molekulargewicht

663.9 g/mol

IUPAC-Name

1-N,1-N,3-N,3-N,5-N,5-N-hexakis(4-methylphenyl)benzene-1,3,5-triamine

InChI

InChI=1S/C48H45N3/c1-34-7-19-40(20-8-34)49(41-21-9-35(2)10-22-41)46-31-47(50(42-23-11-36(3)12-24-42)43-25-13-37(4)14-26-43)33-48(32-46)51(44-27-15-38(5)16-28-44)45-29-17-39(6)18-30-45/h7-33H,1-6H3

InChI-Schlüssel

VDBJKNJIARMSOR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC(=CC(=C3)N(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.